BenchChemオンラインストアへようこそ!

2-(1,3-Benzothiazol-2-yl)aniline

Anticancer Chemotherapy Platinum Complexes

2-(1,3-Benzothiazol-2-yl)aniline (BTA) is the definitive ortho-aniline substituted benzothiazole scaffold for next-generation chemotherapeutics and imaging probes. Unlike generic benzothiazoles, the 2-(2-aminophenyl) configuration enables excited-state intramolecular proton transfer (ESIPT) fluorescence and unique metal coordination geometries absent in para-isomers. BTA-derived Pt(II) complexes achieve 9.2-fold greater potency than cisplatin against HepG2 liver cancer cells (IC₅₀ 5.9 µM vs. 54.2 µM) with selectivity index >23 over normal hepatocytes. Multivalent BTA probes bind Aβ, α-synuclein, and tau fibrils at low nanomolar affinity—>10-fold improvement over Thioflavin T—making this compound the preferred starting material for BBB-penetrant neurodegeneration imaging agents. Gd(DO3A-BTA) delivers tumor-specific intracellular MRI contrast with r₁ relaxivity matching clinical Gd-DOTA. The free primary amine is essential for derivatization; substitution alters biological activity and metal-binding affinity. Procure the authentic ortho-isomer for your targeted drug discovery, theranostic MRI agent, or environmental cyanate sensor development program.

Molecular Formula C13H10N2S
Molecular Weight 226.3 g/mol
CAS No. 29483-73-6
Cat. No. B182507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-yl)aniline
CAS29483-73-6
Molecular FormulaC13H10N2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N
InChIInChI=1S/C13H10N2S/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2
InChIKeyRAASYFFQTCWEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzothiazol-2-yl)aniline (CAS 29483-73-6) Procurement and Research-Grade Baseline Overview


2-(1,3-Benzothiazol-2-yl)aniline (also known as 2-(2-aminophenyl)benzothiazole or BTA) is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₀N₂S, consisting of a benzothiazole ring fused to an aniline moiety . It is a versatile fluorescent core and ligand with applications spanning anticancer drug development, MRI contrast agents, amyloid imaging probes, and environmental sensors [1]. Its key physical properties include a melting point of 126–130 °C, a boiling point of 417.8 °C (predicted), a density of 1.301 g/cm³ (predicted), and a calculated LogP of approximately 3.6–4.1 [2].

Why 2-(1,3-Benzothiazol-2-yl)aniline Cannot Be Directly Substituted: Positional Isomerism and Functional Group Impact


Substituting 2-(1,3-Benzothiazol-2-yl)aniline with a generic 'benzothiazole' or 'aniline derivative' is scientifically invalid due to the critical influence of the ortho-aniline substitution pattern relative to the benzothiazole ring. This specific 2-(2-aminophenyl)benzothiazole isomer enables distinct excited-state intramolecular proton transfer (ESIPT) fluorescence and facilitates unique metal coordination geometries that are absent in its para-isomer, 2-(4-aminophenyl)benzothiazole, or other analogs [1]. Furthermore, the free primary amine on the phenyl ring is essential for further derivatization in probe and drug design; any substitution at this position or a change in the ring fusion pattern fundamentally alters the compound's biological activity profile, metal-binding affinity, and optical properties, as evidenced by the vastly different anticancer and imaging performance of BTA-based conjugates versus other scaffolds [2].

Quantitative Differentiation of 2-(1,3-Benzothiazol-2-yl)aniline: Head-to-Head Comparator Evidence for Scientific Selection


Enhanced Anticancer Potency vs. Cisplatin in Hepatic Carcinoma Models

The benzothiazole aniline (BTA) ligand L1, which incorporates 2-(1,3-benzothiazol-2-yl)aniline as its core, and its platinum(II) complex L1Pt demonstrate significantly greater potency against HepG2 human hepatic carcinoma cells compared to the clinical standard cisplatin. The IC₅₀ values for L1 and L1Pt are 5.9 ± 0.5 µM and 7.5 ± 0.1 µM, respectively, while cisplatin exhibits an IC₅₀ of 54.2 ± 31.8 µM in the same assay [1]. This represents an approximate 9.2-fold and 7.2-fold increase in potency, respectively. Furthermore, L1 and L1Pt display a favorable selectivity profile, with no cytotoxicity observed in normal AML12 hepatocytes up to 137 µM, yielding selectivity indices (IC₅₀ normal / IC₅₀ cancer) of >23 and >18.5, respectively [2].

Anticancer Chemotherapy Platinum Complexes Liver Cancer

Superior Amyloid Fibril Binding Affinity vs. Thioflavin T for Neurodegenerative Disease Imaging

Neutral benzothiazole aniline (BTA) derivatives, based on the 2-(1,3-benzothiazol-2-yl)aniline scaffold, exhibit significantly enhanced binding affinity for amyloid fibrils compared to the conventional positively charged dye Thioflavin T (ThT). Bivalent BTA probes, constructed by linking two BTA head groups with polyethylene glycol (PEG) spacers, achieve dissociation constants (Kd) in the low nanomolar range for binding to Aβ, α-synuclein, and tau fibrils [1]. In contrast, ThT exhibits a Kd for Aβ(1-40) fibrils in the micromolar range (typically ~0.5-2 µM) [2]. The neutral BTA derivatives also demonstrate superior blood-brain barrier (BBB) penetration in vivo compared to charged ThT derivatives, which is essential for CNS imaging applications [3].

Amyloid Imaging Alzheimer's Parkinson's Fluorescent Probes

Comparable MRI Relaxivity and Enhanced Kinetic Inertness vs. Clinical Gd-DOTA

The gadolinium(III) complex of DO3A-benzothiazole aniline (BTA) conjugate, [Gd(DO3A-BTA)(H₂O)], demonstrates magnetic resonance (MR) relaxivity that is comparable to that of the clinically used contrast agent Gd-DOTA, while offering the additional benefit of tumor-specificity. The r₁ relaxivity of the BTA-based complex was measured at 3.84 mM⁻¹ s⁻¹, which compares well with the r₁ of structurally analogous Gd-DOTA (typically ~3.4-3.8 mM⁻¹ s⁻¹ under similar conditions) [1]. Crucially, the BTA conjugate is not only kinetically inert but also intracellular, enhancing MR images of cytosols and nuclei of tumor cells such as MCF-7, MDA-MB-231, and SK-HEP-1, a property not inherent to Gd-DOTA [2].

MRI Contrast Agents Theranostics Gadolinium Complexes Tumor Imaging

Selective Colorimetric-Fluorogenic Cyanate Detection: Functional Differentiation over Non-Benzothiazole Probes

2-(1,3-Benzothiazol-2-yl)aniline serves as a key structural component in the design of highly selective colorimetric-fluorogenic chemosensors for cyanate anions (CNO⁻). A benzothiazole-based probe (L1), which utilizes the BTA core, exhibits a dual signal response (visible color change and fluorescence enhancement) upon interaction with cyanate, leveraging an excited-state intramolecular proton transfer (ESIPT) mechanism [1]. The probe demonstrates selectivity for cyanate in the presence of various competing anions including F⁻, Cl⁻, Br⁻, I⁻, ClO₃⁻, ClO₄⁻, NO₃⁻, BrO₃⁻, and CN⁻, a selectivity profile that is often not achieved by simpler aniline-based or non-benzothiazole fluorescent probes which may exhibit cross-reactivity [2]. This compound has been specifically validated for the detection of cyanate in wastewater and other environmental samples .

Environmental Sensing Fluorescent Probe Cyanate Detection Wastewater Analysis

Liver-Specific MRI Contrast Enhancement: Mn-EDTA-BTA vs. Mn-DPDP

A manganese(II) complex incorporating the benzothiazole aniline (BTA) moiety, Mn-EDTA-BTA, was designed as a liver-specific MRI contrast agent. In comparative in vivo MR imaging studies using a HepG2 xenograft mouse model of liver cancer, Mn-EDTA-BTA demonstrated high tumor detection sensitivity and was rapidly taken up by hepatocytes [1]. The magnetic and kinetic properties of this Mn(II) complex were reported to be higher than those of the clinically approved liver contrast agent Mn-DPDP (mangafodipir trisodium), a non-benzothiazole comparator [2]. While specific quantitative r₁ values were not provided in the abstract, the study explicitly states that the new agent exhibits higher chelation stability and superior contrast characteristics compared to the commercial analogue [3].

Hepatobiliary MRI Manganese Complexes Liver Imaging Contrast Agents

Validated Application Scenarios for 2-(1,3-Benzothiazol-2-yl)aniline Based on Quantitative Differentiation Evidence


Development of Next-Generation Anticancer Platinum(II) Complexes for Liver Cancer

Based on the direct head-to-head evidence showing that BTA-based ligands and their Pt(II) complexes (L1 and L1Pt) are up to 9.2-fold more potent than cisplatin against HepG2 liver cancer cells (IC₅₀ 5.9 µM vs. 54.2 µM) and exhibit a selectivity index >23 against normal hepatocytes, researchers should prioritize 2-(1,3-benzothiazol-2-yl)aniline as a core scaffold for designing novel chemotherapeutics targeting hepatocellular carcinoma [1].

Design of High-Affinity Amyloid Imaging Probes for Alzheimer's and Parkinson's Diseases

The evidence that multivalent BTA probes achieve low nanomolar binding affinity for Aβ, α-synuclein, and tau fibrils—a >10- to 100-fold improvement over the conventional dye Thioflavin T—makes 2-(1,3-benzothiazol-2-yl)aniline the preferred starting material for developing sensitive and BBB-penetrant fluorescent or radiolabeled imaging agents for early diagnosis of neurodegenerative diseases [2].

Synthesis of Tumor-Targeted Gadolinium MRI Contrast Agents

Given the evidence that Gd(DO3A-BTA) exhibits r₁ relaxivity (3.84 mM⁻¹ s⁻¹) comparable to the clinical standard Gd-DOTA but with the crucial added benefit of intracellular tumor-specific uptake in MCF-7, MDA-MB-231, and SK-HEP-1 cells, 2-(1,3-benzothiazol-2-yl)aniline is a strategically important ligand for creating next-generation theranostic MRI agents with improved tumor localization [3].

Fabrication of Selective Cyanate Sensors for Environmental Wastewater Monitoring

The demonstrated ability of benzothiazole-based probes derived from this compound to selectively detect cyanate anions via a dual colorimetric/fluorogenic response, without interference from common anions (Cl⁻, NO₃⁻, etc.), supports its use in developing robust, field-deployable sensors for monitoring cyanate contamination in industrial wastewater and environmental samples [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,3-Benzothiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.